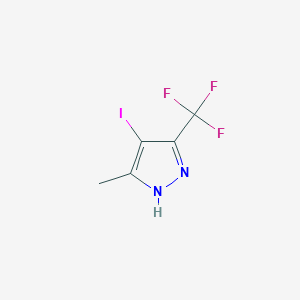

4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTAKXXVODBLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a critical building block in contemporary drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its strategic functionalization with iodine and a trifluoromethyl group offers unique advantages for developing novel therapeutics.[1][2] This document will explore the predominant synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Trifluoromethylated and Iodinated Pyrazoles

The pyrazole nucleus is a cornerstone in the design of a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the incorporation of an iodine atom at a specific position on the pyrazole ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This dual functionalization makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical candidates.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of the target molecule, this compound, logically proceeds through a two-stage approach. The primary strategy involves the initial construction of the 5-methyl-3-(trifluoromethyl)-1H-pyrazole core, followed by a regioselective iodination at the C4 position.

Caption: Retrosynthetic approach for this compound.

Synthesis of the Pyrazole Core: 5-methyl-3-(trifluoromethyl)-1H-pyrazole

The most prevalent and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. In this specific case, a trifluoromethylated β-diketone serves as the key precursor.

Mechanism of Cyclocondensation

The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the trifluoromethyl and methyl groups, is a critical consideration.

Experimental Protocol: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-trifluoro-2,4-pentanedione in ethanol.

-

Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction is typically observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

Regioselective Iodination of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[3] The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[1][4][5]

Choice of Iodinating Agent and Mechanism

Several reagents can be employed for the iodination of pyrazoles, with N-Iodosuccinimide (NIS) being a common and effective choice. The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, NIS is activated to generate a more potent electrophilic iodine species.[6] This electrophile is then attacked by the electron-rich C4 position of the pyrazole ring, followed by the loss of a proton to restore aromaticity.

Caption: Experimental workflow for the iodination of the pyrazole core.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methyl-3-(trifluoromethyl)-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium thiosulfate solution

Procedure:

-

Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole in acetonitrile in a round-bottom flask protected from light.

-

Add N-Iodosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |

| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | ~13.0 (br s, 1H, NH), ~6.5 (s, 1H, CH), ~2.3 (s, 3H, CH₃) |

| This compound | C₅H₄F₃IN₂ | 276.00 | ~13.5 (br s, 1H, NH), ~2.4 (s, 3H, CH₃) |

Note: The exact chemical shifts may vary depending on the solvent and concentration. Further characterization by ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry is recommended for unambiguous structure confirmation.

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient synthetic route to this compound. The two-step process, involving pyrazole core formation followed by regioselective iodination, is a robust methodology for accessing this valuable building block. The strategic placement of the trifluoromethyl group and the iodine atom provides medicinal chemists with a powerful platform for the development of next-generation therapeutics. The versatility of the carbon-iodine bond allows for a wide range of subsequent modifications, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthesis and reactivity of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a versatile building block in modern medicinal and agrochemical research. The strategic placement of the iodo, methyl, and trifluoromethyl groups on the pyrazole core imparts a unique combination of electronic and steric properties, making it a highly valuable scaffold for the synthesis of complex molecular architectures.

Molecular Structure and Electronic Profile

The this compound molecule possesses a distinct electronic landscape that dictates its reactivity. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, influencing the electron density of the ring carbons. The substituents play crucial roles:

-

3-(Trifluoromethyl) group: This potent electron-withdrawing group significantly decreases the electron density of the pyrazole ring, particularly at the adjacent C4 and C5 positions. This electronic deficit enhances the electrophilicity of the ring and influences the acidity of the N-H proton. The trifluoromethyl group is also known to improve metabolic stability and lipophilicity in drug candidates.

-

4-Iodo group: The carbon-iodine bond is the primary reactive site for a multitude of cross-coupling reactions. Iodine's large size and the relatively weak C-I bond make it an excellent leaving group in palladium-catalyzed transformations.

-

5-Methyl group: This electron-donating group offers a degree of steric hindrance and can influence the regioselectivity of certain reactions. It also subtly modulates the electronic properties of the pyrazole ring.

The interplay of these substituents makes this compound an attractive substrate for a wide range of chemical transformations, allowing for the introduction of diverse functionalities at the C4 position.

Synthesis of this compound

The synthesis of the title compound can be approached in a two-step sequence starting from the commercially available 1,1,1-trifluoro-2,4-pentanedione.

Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

The initial step involves the condensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate. This reaction proceeds via a cyclization-dehydration sequence to afford the pyrazole core.

Experimental Protocol:

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione (0.084 mol) in ethanol (110 mL), add hydrazine hydrate (0.084 mol) dropwise with constant stirring while maintaining the temperature with an ice bath.

-

After the addition is complete, stir the reaction mixture for 3 hours at the same temperature.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole[1].

Step 2: Regioselective Iodination

The second step is the selective iodination at the C4 position of the pyrazole ring. Due to the electron-withdrawing nature of the trifluoromethyl group, the C4 position is activated towards electrophilic substitution. A reliable method for this transformation involves the use of an oxidizing agent in the presence of molecular iodine.

Experimental Protocol:

-

Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

-

To this solution, add ceric ammonium nitrate (CAN) (1.1 equivalents) and elemental iodine (1.3 equivalents)[2].

-

Reflux the reaction mixture overnight, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and wash sequentially with saturated aqueous sodium thiosulfate and water.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford this compound[2].

Reactivity at the C4 Position: A Hub for Molecular Diversification

The C-I bond at the 4-position is the key to the synthetic utility of this pyrazole derivative, serving as a versatile handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the pyrazole C4 position and a wide range of aryl and heteroaryl boronic acids. The reactivity of the N-alkylated analog, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, provides a strong precedent for the successful coupling of the title compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective. The choice of ligand can be crucial for optimizing yield and preventing side reactions[3][4]. For more challenging substrates, advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., XPhos) may be beneficial[5].

-

Base: A base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle[4].

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reaction components[3].

Representative Experimental Protocol (Conventional Heating):

-

In a Schlenk flask, combine this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1-1.5 equivalents), and a base such as K₂CO₃ (2.0-3.0 equivalents).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Heat the mixture at 90-100 °C for 6-12 hours, monitoring the reaction by TLC.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 4-aryl/heteroaryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole[4].

Microwave-Assisted Protocol:

Microwave irradiation can significantly reduce reaction times. A mixture of the iodopyrazole, boronic acid, base, and catalyst in a suitable solvent system (e.g., EtOH/H₂O) can be heated in a microwave reactor at 100-140 °C for 10-20 minutes to achieve high yields[4].

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Analogs

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 6h | High (Not specified) | [4] |

| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (1.25) | DME/H₂O | 90 (MW) | 5-12 min | Good to Excellent | [3] |

| 4-Iodo-1-(p-tolyl)-3-CF₃-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 2d | 56 | [2] |

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, coupling the 4-iodopyrazole with a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties, which are important pharmacophores and synthetic handles. The protocol for the N-ethyl analog serves as an excellent template.

Causality Behind Experimental Choices:

-

Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne[6].

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the HI generated during the reaction[6].

-

Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.

Representative Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

-

Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to obtain the 4-alkynyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole[6].

Diagram 2: Sonogashira Coupling Workflow

Caption: General experimental workflow for the Sonogashira cross-coupling reaction.

Heck-Mizoroki Reaction

Causality Behind Experimental Choices:

-

Ligand: Triethyl phosphite, P(OEt)₃, has been shown to be a suitable ligand for the Heck reaction of 4-iodopyrazoles, leading to high yields[7].

-

Protecting Group: For the N-H pyrazole, an N-protecting group may be necessary to prevent side reactions. The trityl group has been successfully employed in this context[7].

-

Base: An organic base like triethylamine is typically used to regenerate the active Pd(0) catalyst.

Representative Experimental Protocol (adapted from related systems):

-

If starting with the N-H pyrazole, protect the nitrogen, for example, with a trityl group.

-

In a reaction vessel, combine the N-protected this compound (1.0 mmol), Pd(OAc)₂ (1-5 mol%), and P(OEt)₃ (2-10 mol%).

-

Add the alkene (1.2-5.0 equivalents) and a suitable solvent (e.g., DMF or acetonitrile).

-

Add triethylamine (1.5 equivalents).

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

-

After cooling, perform a standard aqueous work-up and extract with an organic solvent.

-

Purify the product by column chromatography.

-

If necessary, deprotect the pyrazole nitrogen.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the 4-iodopyrazole with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds. The amination of 4-halopyrazoles can be challenging, and the choice of catalyst, ligand, and reaction conditions is crucial for a successful outcome[8][9].

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Modern Buchwald-Hartwig reactions often employ palladium precatalysts and bulky, electron-rich phosphine ligands such as XPhos or tBuDavePhos to facilitate the catalytic cycle, especially the reductive elimination step[10][11].

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.

-

Substrate Reactivity: 4-Iodopyrazoles are generally more reactive than their bromo or chloro counterparts in Buchwald-Hartwig amination[10].

Representative Experimental Protocol (adapted from related systems):

-

In a glovebox or under an inert atmosphere, charge a reaction vial with the this compound (1.0 mmol), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Other Notable Reactions

Metal-Halogen Exchange

The carbon-iodine bond can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium or tert-butyllithium, to generate a lithiated pyrazole species. This powerful intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the C4 position. This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF[2].

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are more common for C-C and C-N bond formation on such systems, direct nucleophilic aromatic substitution (SNAr) is a theoretical possibility. The strong electron-withdrawing effect of the 3-trifluoromethyl group and the pyrazole nitrogens should activate the C4 position towards nucleophilic attack. However, SNAr reactions on electron-rich heterocycles are generally less facile than on electron-deficient systems like pyridines or pyrimidines. For SNAr to be efficient, it would likely require a strong nucleophile and potentially harsh reaction conditions.

Conclusion

This compound is a highly versatile and reactive building block. Its well-defined reactivity, primarily centered around the C-I bond, allows for predictable and efficient functionalization through a variety of modern synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of drug discovery and materials science to fully exploit the synthetic potential of this valuable pyrazole derivative. The strategic combination of substituents on the pyrazole core offers a unique platform for the generation of novel and complex molecules with tailored properties.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a detailed exploration of the spectroscopic and analytical characteristics of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern drug discovery and agrochemical research. The strategic incorporation of a trifluoromethyl group, an iodine atom, and a methyl group onto the pyrazole scaffold imparts unique physicochemical properties that are critical for modulating biological activity. This document serves as an in-depth resource for researchers, offering predicted spectroscopic data based on extensive analysis of analogous structures, detailed protocols for empirical data acquisition, and expert interpretation of the spectral features. By elucidating the causality behind experimental choices and spectral patterns, this guide aims to empower scientists in the unambiguous identification, characterization, and utilization of this important molecule.

Introduction: The Chemical Significance of a Multifunctional Pyrazole

This compound (C₅H₄F₃IN₂) is a highly functionalized pyrazole derivative with a molecular weight of 276.00 g/mol .[1] Its structure is of significant interest to medicinal and agricultural chemists for several key reasons:

-

The Pyrazole Core: Pyrazole and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals, known for their diverse biological activities.[2]

-

Trifluoromethyl Group: The -CF₃ group is a powerful modulator of a molecule's properties. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and cell membrane permeability.[3]

-

Iodo Substituent: The iodine atom at the 4-position serves as a versatile synthetic handle for further functionalization, particularly through cross-coupling reactions. It also contributes to the molecule's overall steric and electronic profile.

-

Methyl Group: The methyl group at the 5-position can influence the molecule's orientation in binding pockets and provides a key signature in NMR spectroscopy.

An unambiguous and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a foundational understanding of its expected spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Environment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, revealing two key signals: one for the N-H proton of the pyrazole ring and another for the methyl protons.

-

N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 14.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position will give rise to a sharp singlet, anticipated in the range of 2.2-2.5 ppm. The singlet nature of this peak is due to the absence of adjacent protons for spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 12.0 - 14.0 | broad singlet | 1H |

| -CH₃ | 2.2 - 2.5 | singlet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethyl group and the iodine atom will significantly influence the chemical shifts of the pyrazole ring carbons.

-

C3 Carbon: The carbon atom attached to the -CF₃ group (C3) is expected to show a quartet due to coupling with the three fluorine atoms (¹JC-F). This signal is predicted to be in the range of 140-145 ppm.[3]

-

C4 Carbon: The C4 carbon, bearing the iodine atom, will be significantly shielded and is expected to appear at a lower chemical shift, likely in the range of 80-90 ppm.

-

C5 Carbon: The C5 carbon, bonded to the methyl group, is predicted to resonate in the range of 145-150 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JC-F ≈ 270-285 Hz) and is expected in the region of 120-125 ppm.[3]

-

Methyl Carbon (-CH₃): The methyl carbon will be observed as a singlet in the upfield region of the spectrum, typically around 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (Hz) |

| C3 | 140 - 145 | quartet | ²JC-F ≈ 35-45 |

| C4 | 80 - 90 | singlet | - |

| C5 | 145 - 150 | singlet | - |

| -CF₃ | 120 - 125 | quartet | ¹JC-F ≈ 270-285 |

| -CH₃ | 10 - 15 | singlet | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds.[4] For this compound, a single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-CF₃ Fluorines: The trifluoromethyl group will produce a singlet in the ¹⁹F NMR spectrum. Based on data from similar trifluoromethyl pyrazole derivatives, the chemical shift is anticipated to be in the range of -60 to -65 ppm, using CFCl₃ as a reference.[5][6]

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | singlet |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected chemical shifts (e.g., 0 to 160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the anticipated region for the -CF₃ group (e.g., -50 to -80 ppm).

-

Reference the spectrum to an appropriate standard (e.g., external CFCl₃).

-

Process the data as with the other nuclei.

-

Diagram 1: NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H, C=N, C-N, and C-F bonds.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration in the pyrazole ring. The broadening is a result of hydrogen bonding.[7]

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 2900-3100 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce sharp to medium intensity bands in the 1500-1650 cm⁻¹ region.[8]

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are typically strong and will appear in the fingerprint region, usually between 1100 and 1350 cm⁻¹.[3]

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch | 2900 - 3100 | Medium to Weak |

| C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 276, corresponding to the molecular weight of the compound. This peak should be reasonably intense due to the aromatic nature of the pyrazole ring.[9]

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of Iodine: A prominent peak at m/z 149, corresponding to the loss of an iodine radical ([M-I]⁺).

-

Loss of CF₃: A peak at m/z 207, resulting from the loss of a trifluoromethyl radical ([M-CF₃]⁺).

-

Loss of HCN: Fragmentation of the pyrazole ring can lead to the loss of HCN, giving a fragment at m/z 249.

-

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with EI or ESI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the appropriate ionization mode (e.g., EI or ESI).

-

Optimize the source parameters (e.g., temperature, voltage).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and mass spectrometry, provides a robust framework for its unambiguous identification and characterization. The predicted data and detailed protocols presented in this guide offer researchers a solid foundation for their experimental work. A thorough understanding of the spectral properties of this versatile building block is essential for its effective application in the synthesis of novel bioactive compounds, ultimately advancing the fields of drug discovery and agrochemical development.

References

- 1. 855343-07-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Shifts of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Introduction

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a highly functionalized pyrazole derivative with significant potential as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The presence of a trifluoromethyl group, an iodine atom, and a methyl group on the pyrazole core creates a unique electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization.

This in-depth technical guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of this compound. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds and fundamental NMR principles to offer a robust predictive framework. Furthermore, it outlines a detailed experimental protocol for the acquisition and interpretation of high-quality NMR data, empowering researchers to validate these predictions and confidently characterize this important synthetic intermediate.

Theoretical Framework: Understanding Substituent Effects on the Pyrazole Ring

The chemical shifts observed in the NMR spectra of this compound are governed by the interplay of the electronic properties of its substituents. The pyrazole ring itself is an aromatic five-membered heterocycle. The positions of the NMR signals are influenced by the electron-donating or electron-withdrawing nature of the attached groups.

-

-CH₃ (Methyl Group): The methyl group at the C5 position is a weak electron-donating group through an inductive effect, which is expected to increase the electron density at the adjacent carbon atoms, leading to a slight upfield (lower ppm) shift of their NMR signals.

-

-I (Iodo Group): The iodine atom at the C4 position exerts a complex influence. While it is electronegative, its primary impact on the ¹³C NMR spectrum is the "heavy atom effect," which induces a significant upfield shift for the directly attached carbon (C4). Its effect on the proton chemical shifts is less pronounced but generally deshielding.

-

-CF₃ (Trifluoromethyl Group): The trifluoromethyl group at the C3 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly deshields the attached carbon (C3) and the CF₃ carbon itself, resulting in a downfield (higher ppm) shift in the ¹³C NMR spectrum. The ¹⁹F NMR chemical shift of the CF₃ group is highly sensitive to the electronic environment of the pyrazole ring.

Analysis of Analogous Structures

To predict the NMR shifts for our target molecule, we can analyze the experimental data from simpler, related pyrazoles. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for key structural analogues.

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

| Pyrazole | ¹H | H3/H5 | 7.66 | DMSO-d₆ | |

| ¹H | H4 | 6.37 | DMSO-d₆ | ||

| ¹³C | C3/C5 | 134.8 | DMSO-d₆ | [1] | |

| ¹³C | C4 | 104.9 | DMSO-d₆ | [1] | |

| 3-(Trifluoromethyl)-1H-pyrazole | ¹H | H4 | 6.7 (approx.) | - | [2] |

| ¹H | H5 | 8.0 (approx.) | - | [2] | |

| 4-Iodopyrazole | ¹H | H3/H5 | 7.70 | DMSO-d₆ | [3] |

| ¹³C | C3/C5 | 140.9 | DMSO-d₆ | [4] | |

| ¹³C | C4 | 58.7 | DMSO-d₆ | [4] | |

| 3,5-Dimethylpyrazole | ¹H | H4 | 5.76 | CDCl₃ | [5] |

| ¹H | CH₃ | 2.21 | CDCl₃ | [5] | |

| ¹³C | C3/C5 | 147.1 | CDCl₃ | [5] | |

| ¹³C | C4 | 104.1 | CDCl₃ | [5] | |

| ¹³C | CH₃ | 11.6 | CDCl₃ | [5] | |

| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | ¹H | - | Characterized | - | [6][7] |

| 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | ¹³C | C3 | 144.8 (q) | CDCl₃ | [8] |

| ¹³C | C4 | 105.5 | CDCl₃ | [8] | |

| ¹³C | C5 | 139.2 | CDCl₃ | [8] | |

| ¹³C | CF₃ | 120.9 (q, ¹JCF ≈ 269 Hz) | CDCl₃ | [8] | |

| ¹⁹F | CF₃ | -61.9 | CDCl₃ | [9] |

From this data, we can deduce the following trends:

-

The trifluoromethyl group at C3 deshields the H5 proton.

-

The iodo group at C4 significantly shields the C4 carbon, shifting it far upfield.

-

A methyl group at C5 will appear around 2.2-2.4 ppm in the ¹H spectrum and 11-13 ppm in the ¹³C spectrum.

Predicted NMR Spectral Characteristics of this compound

Based on the analysis of analogous structures and fundamental principles, the following ¹H, ¹³C, and ¹⁹F NMR chemical shifts are predicted for this compound.

Predicted Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| ¹H | NH | 12.0 - 14.0 | br s | - | The N-H proton of pyrazoles typically appears as a broad singlet at low field, and its chemical shift is highly dependent on solvent and concentration. |

| CH₃ | 2.3 - 2.5 | s | - | The methyl group at C5 is expected to resonate in a similar region to that in 3,5-dimethylpyrazole. | |

| ¹³C | C3 | 145 - 149 (q) | q | ²JCF ≈ 35-40 | The strong electron-withdrawing CF₃ group will deshield C3, and it will appear as a quartet due to coupling with the three fluorine atoms. |

| C4 | 60 - 65 | s | - | The heavy atom effect of iodine will cause a significant upfield shift for C4. | |

| C5 | 140 - 144 | s | - | The C5 position is deshielded by the adjacent nitrogen and the overall aromatic system. | |

| CH₃ | 11 - 13 | q | ³JCF ≈ 1-2 | The methyl carbon will appear at high field. A small long-range coupling to the CF₃ group may be observable. | |

| CF₃ | 120 - 124 (q) | q | ¹JCF ≈ 270-275 | The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant. | |

| ¹⁹F | CF₃ | -60 to -63 | s | - | The chemical shift is typical for a CF₃ group attached to an aromatic heterocyclic ring. |

Proposed Experimental Verification Protocol

To obtain high-quality, unambiguous NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, where the combination of 1D and 2D NMR experiments provides definitive structural confirmation.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are excellent starting points. DMSO-d₆ is generally preferred for N-H pyrazoles as it facilitates the observation of the N-H proton.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, no internal standard is strictly necessary as the spectrometer's frequency can be referenced to an external standard like CFCl₃ (0 ppm), but an internal standard such as trifluorotoluene (-63.72 ppm) can be used for higher accuracy.[10]

NMR Data Acquisition

The following sequence of experiments should be performed on a 400 MHz or higher field NMR spectrometer.

Caption: Recommended workflow for NMR data acquisition.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the N-H and methyl protons.

-

¹³C{¹H} NMR: A proton-decoupled carbon spectrum will provide the chemical shifts of all carbon atoms. Pay attention to the characteristic quartet of the CF₃ group and the upfield-shifted C4.

-

¹⁹F NMR: This experiment will show a singlet for the chemically equivalent fluorine atoms of the CF₃ group.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It will definitively link the methyl proton signal to the methyl carbon signal.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for assigning the quaternary carbons and confirming the overall substitution pattern.

Advanced 2D NMR Analysis for Structural Confirmation

The HMBC spectrum is the cornerstone for the unambiguous assignment of the pyrazole core. The following key correlations are expected:

Caption: Expected key ¹H-¹³C HMBC correlations.

-

CH₃ Protons: The protons of the methyl group (at ~2.4 ppm) should show a two-bond correlation (²J) to C5 and a two-bond correlation (²J) to the iodinated carbon, C4.

-

NH Proton: The N-H proton (at ~13 ppm) should exhibit a two-bond correlation (²J) to C5 and a three-bond correlation (³J) to C3. This correlation is vital for confirming the position of the trifluoromethyl group relative to the N-H tautomer.

The Role of Computational NMR Spectroscopy

In the absence of experimental data, computational methods provide a powerful tool for predicting NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have been shown to accurately predict the NMR spectra of pyrazoles and other fluorinated heterocycles.[11][12] A computational study of this compound would involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

NMR Shielding Calculation: Using the GIAO method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to calculate the isotropic shielding values for each nucleus.

-

Conversion to Chemical Shifts: Converting the calculated absolute shieldings to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., TMS).

This theoretical approach can provide strong support for the predicted values and aid in the final assignment of the experimental spectrum.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have established a robust set of expected chemical shifts and coupling constants. The detailed experimental protocol and the guide to 2D NMR interpretation offer a clear pathway for researchers to obtain and unambiguously assign the NMR spectra of this valuable synthetic building block. The synergy of predictive analysis, detailed experimental design, and the potential for computational validation provides a powerful and scientifically rigorous approach to the structural elucidation of novel molecules in modern chemical research.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. colorado.edu [colorado.edu]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Introduction

Welcome to this in-depth technical guide on the mass spectrometry fragmentation of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation and analysis of complex heterocyclic compounds. In the landscape of modern medicinal chemistry, pyrazole derivatives are of significant interest due to their wide range of biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while an iodine atom provides a site for further synthetic modification or can be utilized in radio-labeling studies.

Understanding the fragmentation behavior of this compound under various ionization conditions is paramount for its unambiguous identification, metabolite profiling, and quality control. This guide will provide a detailed exploration of the predicted fragmentation pathways of this molecule, grounded in the fundamental principles of mass spectrometry and supported by established fragmentation patterns of related chemical moieties. We will delve into the mechanistic details of bond cleavages and rearrangements, comparing the outcomes of both hard and soft ionization techniques.

Molecular Structure and Properties

This compound

| Property | Value |

| Molecular Formula | C5H4F3IN2 |

| Monoisotopic Mass | 289.94 g/mol |

| Key Structural Features | Pyrazole ring, Iodine substituent, Methyl group, Trifluoromethyl group |

The structure of this compound presents a unique combination of functionalities that will dictate its fragmentation behavior. The pyrazole ring itself is an aromatic heterocycle, the C-I bond is the weakest in the molecule, the trifluoromethyl group is a strong electron-withdrawing group, and the methyl group can participate in rearrangements.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be significantly influenced by the ionization technique employed. We will consider two of the most common techniques: Electron Ionization (EI), a hard ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically results in less fragmentation and provides information about the intact molecule.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes fragmentation.[1][2] The fragmentation of pyrazole derivatives under EI is known to be heavily influenced by the nature and position of its substituents.[3] For this compound, several key fragmentation pathways are anticipated.

A primary and highly probable fragmentation event will be the cleavage of the weak C-I bond, leading to the loss of an iodine radical.[4][5] This would result in a prominent ion. Another significant fragmentation pathway for trifluoromethyl-substituted heterocycles is the loss of the CF3 radical.[6] The pyrazole ring itself can undergo characteristic cleavages, including the expulsion of a neutral molecule of HCN or the loss of N2, although the latter is more commonly observed from [M-H]+ ions.[7]

Proposed EI Fragmentation Scheme:

Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.

Table of Predicted EI Fragment Ions:

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 290 | [C5H4F3IN2]•+ | Molecular Ion |

| 221 | [C5H4IN2]•+ | Loss of •CF3 |

| 193 | [C5H4I]•+ | Loss of •CF3 and N2 |

| 163 | [C5H4F3N2]•+ | Loss of •I |

| 136 | [C4H3F3N]•+ | Loss of •I and HCN |

| 127 | [I]+ | Iodine Cation |

| 69 | [CF3]+ | Trifluoromethyl Cation |

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution, typically by protonation to form [M+H]+ in positive ion mode or deprotonation to form [M-H]- in negative ion mode.[1][2] The resulting ions have lower internal energy compared to those formed by EI, leading to less extensive fragmentation. Tandem mass spectrometry (MS/MS) is often required to induce and study fragmentation.

In the positive ion mode ([M+H]+), collision-induced dissociation (CID) is expected to promote the loss of neutral molecules. Deiodination has been reported for iodo-aromatic compounds under ESI conditions, sometimes facilitated by mobile phase additives like formic acid.[8][9] The loss of HF is another possibility from the protonated trifluoromethyl group.

Proposed ESI-MS/MS Fragmentation Scheme ([M+H]+):

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]+ ion of this compound.

Table of Predicted ESI-MS/MS Fragment Ions ([M+H]+):

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 291 | [C5H5F3IN2]+ | Protonated Molecule |

| 271 | [C5H4F2IN2]+ | Loss of HF |

| 163 | [C5H4F3N2]+ | Loss of HI |

| 261 | [C5H3F3I]+ | Loss of N2H2 |

In negative ion mode, in-source fragmentation or CID of the [M-H]- ion could lead to the selective detection of iodide (I-), a characteristic feature for iodinated compounds.[10]

Experimental Protocols

To experimentally verify the predicted fragmentation pathways, the following general protocols for EI-MS and ESI-MS/MS analysis can be employed.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

-

Sample Preparation: Dissolve the compound in a compatible solvent (e.g., methanol or acetonitrile) to a concentration of 10 µg/mL.

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS1: Scan from m/z 100 to 400 to identify the precursor ion.

-

MS/MS: Select the precursor ion ([M+H]+ or [M-H]-) for collision-induced dissociation (CID) with argon as the collision gas. Vary collision energy to observe the fragmentation pattern.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, with distinct pathways dependent on the ionization method used. Under EI, fragmentation is expected to be dominated by the cleavage of the C-I bond and the loss of the trifluoromethyl radical, providing clear structural information. Under the gentler conditions of ESI, the protonated molecule is likely to be the base peak, with MS/MS experiments revealing characteristic neutral losses such as HI and HF. The insights provided in this guide serve as a robust framework for the analysis of this and structurally related compounds, aiding researchers in their endeavors in drug discovery and development.

References

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability and Storage of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole. The information presented herein is synthesized from the chemical literature on structurally related iodinated and trifluoromethylated heterocyclic compounds, offering a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this valuable synthetic intermediate.

Introduction: A Molecule of Interest

This compound is a halogenated heterocyclic compound featuring a pyrazole core. The strategic incorporation of an iodine atom and a trifluoromethyl group imparts unique physicochemical properties, making it a versatile building block in medicinal chemistry and agrochemical research.[1][2] The iodine atom serves as a convenient handle for further functionalization, particularly in cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of the final products.[1][3]

Given its potential in drug discovery and development, understanding the stability profile of this compound is paramount for maintaining its purity and reactivity during storage and handling. This guide will delve into the factors influencing its stability, propose potential degradation pathways based on established chemical principles, and provide detailed protocols for its proper storage and handling.

Physicochemical Properties Influencing Stability

The stability of this compound is governed by the interplay of its structural features: the aromatic pyrazole ring, the carbon-iodine bond, and the trifluoromethyl group.

| Property | Influence on Stability |

| Pyrazole Ring | The pyrazole ring itself is a relatively stable aromatic system.[4] However, its reactivity can be influenced by the substituents. |

| Carbon-Iodine Bond | The C-I bond is the most labile part of the molecule and is susceptible to cleavage under various conditions, leading to deiodination.[5] |

| Trifluoromethyl Group | The strongly electron-withdrawing nature of the CF3 group enhances the metabolic stability of the molecule and can influence the reactivity of the pyrazole ring.[1][3] |

| Methyl Group | The methyl group is a weakly electron-donating group and is generally stable under normal storage conditions. |

Potential Degradation Pathways

While specific degradation studies on this compound are not publicly available, we can infer potential degradation pathways based on the known reactivity of similar compounds.

Photolytic Degradation

Iodinated aromatic compounds are known to be susceptible to photolytic cleavage of the carbon-iodine bond upon exposure to light, particularly UV radiation.[6] This can lead to the formation of a pyrazolyl radical and an iodine radical, which can then participate in a variety of secondary reactions, potentially leading to the formation of dimers or other byproducts.

Caption: Proposed photolytic degradation pathway.

Hydrolytic Degradation

The pyrazole ring itself is generally stable to hydrolysis.[4] However, certain pyrazole derivatives, such as pyrazole esters, have been shown to be susceptible to hydrolysis under specific pH conditions.[7][8] While this compound does not contain a readily hydrolyzable group, prolonged exposure to strongly acidic or basic aqueous conditions should be avoided as a precautionary measure.

Thermal Decomposition

The thermal stability of heterocyclic compounds can be influenced by their substituents.[9] While the pyrazole core is thermally robust, high temperatures can promote the homolytic cleavage of the C-I bond. The trifluoromethyl group generally enhances thermal stability.[10] Decomposition at elevated temperatures could lead to the release of volatile and potentially hazardous substances.

Oxidative Degradation

The hydrazinyl group, if present as an impurity from synthesis, is susceptible to oxidation.[4] The pyrazole ring can also be susceptible to oxidation under harsh conditions. Contact with strong oxidizing agents should be strictly avoided.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Cool conditions slow down potential degradation reactions. |

| Light | Store in the dark (amber vial) | To prevent photolytic cleavage of the C-I bond.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize contact with atmospheric moisture and oxygen.[12] |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to the environment.[12] |

Handling Procedures

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

Ventilation:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

Dispensing:

-

When not in use, keep the container tightly closed.[14]

-

If the compound is stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[11]

-

After dispensing, it is good practice to purge the container with an inert gas before resealing.[11]

Incompatible Materials:

-

Strong oxidizing agents.

-

Strong acids.

-

Strong bases.

Signs of Degradation

Visual inspection can sometimes reveal signs of degradation. These may include:

-

Change in color: The appearance of a yellow or brownish tint may indicate the formation of free iodine.

-

Change in physical state: Clumping or melting of the solid material could suggest the presence of impurities.

If degradation is suspected, it is advisable to re-analyze the material for purity using appropriate analytical techniques such as NMR, LC-MS, or HPLC before use.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

C18 HPLC column

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume of acetonitrile (e.g., 1 mL) to prepare a stock solution. Further dilute as necessary for analysis.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample solution.

-

Run the gradient program to elute the compound and any potential impurities.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis: Integrate the peak areas to determine the purity of the sample. The appearance of new peaks over time can indicate degradation.

Caption: Workflow for HPLC purity assessment.

Conclusion

While this compound is expected to be a relatively stable compound when stored under appropriate conditions, its stability is not absolute. The carbon-iodine bond is the most likely site of degradation, particularly through photolysis. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of this important chemical for their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Sonogashira coupling with 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

An In-Depth Guide to the Sonogashira Coupling with 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Application Notes and Protocols

Authored by: Gemini, Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis

In the landscape of modern drug discovery and agrochemical research, the pyrazole nucleus is a celebrated pharmacophore, present in a multitude of biologically active compounds, including COX-2 inhibitors like celecoxib.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into this scaffold often confers significant advantages, enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and modulating the electronic properties to improve binding affinity with biological targets.[2][3][4] Consequently, substituted trifluoromethylpyrazoles, such as this compound, represent high-value building blocks for the synthesis of novel chemical entities.[5][6]

The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[7][8] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is prized for its mild conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[9][10]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed, field-proven protocol for the Sonogashira coupling of this compound with terminal alkynes. Beyond a simple recitation of steps, this guide elucidates the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and offers a framework for optimization and troubleshooting.

The Mechanistic Heart of the Sonogashira Coupling

The remarkable efficiency of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[11] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle (The Workhorse): This cycle is responsible for the core C-C bond formation.

-

Oxidative Addition: The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the aryl iodide (this compound). This is typically the rate-limiting step.[7][12] The reactivity of the halide is critical, following the general trend: I > OTf > Br >> Cl.[9][13] The electron-withdrawing nature of the trifluoromethyl group and the pyrazole ring can promote this step.

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step regenerates the copper catalyst.[12]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

-

-

The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to facilitate the crucial transmetalation step.

-

π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.

-

Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[14] This species is then ready to engage in the transmetalation step with the palladium complex.

-

While indispensable for accelerating the reaction at mild temperatures, the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), a primary source of side products.[13] In cases where this is problematic, copper-free Sonogashira protocols have been developed, though they often require different ligands or harsher conditions.[15][16]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the coupling with a generic terminal alkyne. Optimization may be required depending on the specific alkyne's steric and electronic properties.

1. Materials and Equipment

-

Substrates & Reagents:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

-

Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Silica gel for column chromatography

-

2. Reagent Table (Example Calculation)

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 4-iodo-5-methyl-3-(CF₃)-1H-pyrazole | 289.99 | 290 | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 123 | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 14.0 | 0.02 | 0.02 (2 mol%) |

| CuI | 190.45 | 7.6 | 0.04 | 0.04 (4 mol%) |

| Triethylamine (TEA) | 101.19 | 304 (420 µL) | 3.0 | 3.0 |

| Anhydrous THF | - | 5 mL | - | - |

3. Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

-

Reaction Setup (Critical for Success):

-

Place an appropriate magnetic stir bar into a Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintaining an inert, anhydrous atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.[13]

-

To the flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.

-

-

Addition of Solvent and Base:

-

Using a syringe, add anhydrous THF (or DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the pyrazole substrate.

-

Add anhydrous triethylamine (3.0 equiv) via syringe. The solution may turn from a yellow suspension to a clearer solution. Stir for 5-10 minutes at room temperature. The amine base is essential for deprotonating the alkyne.[13]

-

-

Addition of Terminal Alkyne:

-

Slowly add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight exotherm or color change (e.g., to a darker red or brown) may be observed.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed under mild conditions.[12][13]

-

Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the starting iodo-pyrazole and the appearance of a new, typically less polar, product spot indicates conversion. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.[17]

-

-

Workup:

-

Once the reaction is complete (as judged by TLC), dilute the mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

-

4. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Optimization and Troubleshooting

No single protocol is perfect for all substrates. The following table provides guidance on common issues and how to address them through systematic optimization.[13][18]

| Problem | Potential Cause | Recommended Solution |

| No or Low Conversion | Inactive Catalyst: Pd(0) species has degraded due to oxygen exposure.[13] | Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (Schlenk line or glovebox). Use fresh, high-quality catalysts. |

| Poor Substrate Reactivity: Sterically hindered alkyne or deactivated aryl halide (not the case here with iodide). | Increase reaction temperature (e.g., 60-80 °C).[17] Consider switching to a more active ligand system, such as using a bulky phosphine ligand like XPhos with a Pd precursor like Pd₂(dba)₃ for a copper-free system.[19] | |

| Formation of Black Precipitate | Catalyst Decomposition: Formation of "palladium black" indicates the Pd(0) catalyst has crashed out of solution.[20] | This can be caused by impurities or an inappropriate solvent. Anecdotal evidence suggests THF can sometimes promote this; consider switching to DMF or Toluene.[13][20] Ensure all reagents are pure. |